molecular formula C13H19NO2 B8494269 Benzyl 4-(dimethylamino)butanoate

Benzyl 4-(dimethylamino)butanoate

Cat. No. B8494269
M. Wt: 221.29 g/mol
InChI Key: AEIKFUZQNHDTPX-UHFFFAOYSA-N
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Patent
US08697604B2

Procedure details

85 g (380 mMol) 4-dimethylamino butyric acid benzylester 19 was stirred with 1 g Pd/C (5%) in 500 ml methanol. The reaction mixture was treated with hydrogen for 4 h. After removing the catalyst, methanol was distilled. A small volume of ethylacetate was added to the remaining residue so that the product would crystallise. The product was then filtered off and washed with ethylacetate.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:16])[CH2:10][CH2:11][CH2:12][N:13]([CH3:15])[CH3:14])C1C=CC=CC=1.[H][H]>CO.[Pd]>[CH3:14][N:13]([CH3:15])[CH2:12][CH2:11][CH2:10][C:9]([OH:16])=[O:8]

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CCCN(C)C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the catalyst, methanol
DISTILLATION
Type
DISTILLATION
Details
was distilled
ADDITION
Type
ADDITION
Details
A small volume of ethylacetate was added to the remaining residue so that the product
CUSTOM
Type
CUSTOM
Details
would crystallise
FILTRATION
Type
FILTRATION
Details
The product was then filtered off
WASH
Type
WASH
Details
washed with ethylacetate

Outcomes

Product
Name
Type
Smiles
CN(CCCC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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